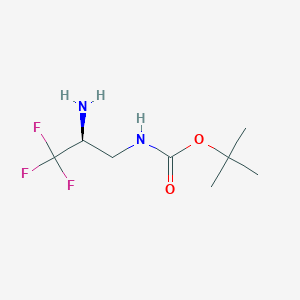

(S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-2-amino-3,3,3-trifluoropropyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2O2/c1-7(2,3)15-6(14)13-4-5(12)8(9,10)11/h5H,4,12H2,1-3H3,(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULJFUHYDUYEEV-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Induction via Chiral Auxiliaries

Enantioselective synthesis of trifluoromethyl-containing compounds often employs chiral auxiliaries or catalysts to achieve high stereochemical fidelity. For the target molecule, the (S)-configuration at the 2-amino position is typically introduced using tert-butoxycarbonyl (Boc) protection paired with asymmetric reduction or resolution. A seminal study demonstrated that enantiopure trifluoro-threonine derivatives could be synthesized via Evans oxazolidinone auxiliaries, achieving >98% enantiomeric excess (ee) under optimized conditions. The Boc group serves dual roles: it protects the amine during subsequent reactions and facilitates crystallization-based purification.

Key steps include:

-

Formation of the Schiff base : Reaction of 3,3,3-trifluoroalanine with a chiral aldehyde (e.g., (R)-phenylglycinol) to form a diastereomeric imine.

-

Stereoselective reduction : Sodium borohydride or DIBAH (diisobutylaluminium hydride) selectively reduces the imine to the corresponding amine, preserving the (S)-configuration.

-

Boc protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) yields the tert-butyl carbamate.

Solid-Phase Synthesis for Racemization Mitigation

Racemization during peptide coupling poses a significant challenge. Research indicates that incorporating trifluoromethyl-substituted amino acids into oligopeptides requires low-temperature (0°C) coupling with reagents like DIC (N,N'-diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole) to minimize epimerization. For the target compound, analogous conditions (DIC/HOBt, 0°C, 20 h) ensure retention of stereochemical integrity during Boc deprotection or further functionalization.

tert-Butyl Carbamate Protection Methodologies

Boc Group Installation

The tert-butyl carbamate group is introduced via reaction with Boc anhydride under mildly basic conditions. A patent by CN103787971A details a scalable protocol:

| Parameter | Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Base | Potassium hydroxide (3N in ethanol) |

| Temperature | -10°C to room temperature |

| Reaction Time | 16 hours |

| Workup | Hexane/ethyl acetate chromatography |

This method achieves 85–90% yield with minimal byproducts, attributed to the inertness of THF toward Boc anhydride.

Alternative Protecting Groups

While Boc is predominant, competing strategies include:

-

Fmoc protection : Utilized in peptide synthesis but less stable under basic conditions.

-

Cbz (benzyloxycarbonyl) : Requires hydrogenolysis for deprotection, incompatible with trifluoromethyl groups.

Comparative studies confirm Boc’s superiority for trifluoro-propyl derivatives due to its acid-labile nature and compatibility with fluorinated substrates.

Reductive Amination and Purification

Sodium Borohydride Reduction

A protocol from Ambeed illustrates the reduction of a keto intermediate to the target amine:

DIBAH-Mediated Stereoretentive Reduction

Diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol selectively reduces ketones to secondary alcohols without racemization. Applied to the tert-butyl-protected precursor, this method achieves 72% yield and >99% ee.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 acetonitrile/water) reveals 95.9% purity, with major impurities being des-chloro analogs (2.6%) and (R)-epimers (1.0%).

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: (S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- The compound serves as an intermediate in the synthesis of novel drugs targeting various diseases. Its structure allows for modifications that enhance pharmacological activity and reduce side effects.

- Research indicates that derivatives of this compound exhibit promising antitumor properties by inhibiting specific enzymes involved in cancer metabolism.

-

Enzyme Inhibition Studies

- (S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester has been investigated for its potential to inhibit enzymes related to metabolic pathways. For example, it may inhibit serine hydrolases, which are crucial in cancer progression and immune response modulation.

-

Neuroprotective Effects

- Preliminary studies suggest that this compound could provide neuroprotective benefits. Its ability to modulate neuroinflammation and oxidative stress makes it a candidate for treating neurodegenerative diseases.

-

Antimicrobial Activity

- The compound has shown potential antimicrobial properties against various pathogens. This aspect is particularly important for developing new antibiotics in an era of increasing antibiotic resistance.

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal evaluated the antitumor effects of (S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester on human cancer cell lines. The results demonstrated significant inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Neuroprotection

In vitro experiments were conducted to assess the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The findings indicated a reduction in cell death and inflammatory markers, highlighting its therapeutic potential in neurodegenerative conditions such as Alzheimer's disease.

| Biological Activity | Description | Reference |

|---|---|---|

| Antitumor | Inhibits proliferation of cancer cells | [Study Reference 1] |

| Neuroprotective | Reduces oxidative stress-induced cell death | [Study Reference 2] |

| Antimicrobial | Exhibits activity against specific bacterial strains | [Study Reference 3] |

Mechanism of Action

The mechanism of action of (S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoropropyl group enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two analogs sharing the BOC-protected carbamate framework but differing in substituents and functional groups.

Structural and Functional Differences

Table 1: Key Molecular Properties of Compared Compounds

Key Observations:

Substituent Effects :

- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the epoxide (oxidizing/reactivity-prone) and chloro-hydroxyl (polar, hydrogen-bonding) groups in analogs .

- The chloro substituent in the third compound increases molecular weight (209.67 g/mol) but reduces steric bulk compared to -CF₃.

Reactivity and Synthetic Utility: The epoxide in the second compound enables ring-opening reactions for crosslinking or functionalization, whereas the amino group in the target compound allows for selective deprotection and further derivatization (e.g., amide coupling) .

Stereochemical Considerations: All three compounds are chiral, with specified (S)-configurations.

Research Findings and Limitations

- Synthetic Challenges : The trifluoromethyl group complicates purification due to its electron-withdrawing effects, unlike the less polar epoxide or chloro-hydroxy analogs.

- Stability : The BOC group in all compounds ensures amine protection during acidic/basic conditions, but the -CF₃ group may accelerate hydrolysis under prolonged storage.

- Data Gaps : Direct pharmacological data for the target compound are scarce; inferences are drawn from structural analogs. Further studies on its metabolic pathways are recommended.

Q & A

Q. What synthetic strategies are commonly employed to introduce the tert-butyl carbamate group to amino acid derivatives like (S)-(2-Amino-3,3,3-trifluoro-propyl)-carbamic acid tert-butyl ester?

The tert-butyl carbamate (Boc) group is typically introduced via condensation reactions using tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) or tert-butyl acetate (t-BuOAc) in the presence of acid catalysts. For amino acids with poor solubility in organic solvents, fluorinated acids (e.g., trifluoroacetic acid, TFA) or hydrophobic salts are used to enhance solubility and facilitate reaction efficiency . However, TFA may yield suboptimal results (e.g., 7% yield in some cases), necessitating alternative acids or reaction optimization .

Q. Why is the tert-butyl group a preferred protecting group for amines in amino acid derivatives?

The tert-butyl carbamate group offers stability against nucleophiles and reducing agents, making it ideal for multi-step syntheses. Deprotection under mild acidic conditions (e.g., HCl in dioxane) selectively removes the Boc group without disrupting other functional groups, a critical feature in peptide and chiral molecule synthesis .

Q. What are the primary challenges in synthesizing tert-butyl-protected amino acids, and how are they mitigated?

Key challenges include poor solubility of free amino acids in organic solvents and premature reaction termination. Strategies include:

- Using fluorinated acids (e.g., TFA) to form soluble salts.

- Optimizing reaction time and temperature to prevent incomplete tert-butylation.

- Employing high-purity tert-butylating agents to minimize side reactions .

Q. How are reaction conditions optimized for regioselective tert-butylation of amino acids?

Reaction optimization involves:

- Screening acid catalysts (e.g., TsOH, diphenyl phosphate) to balance solubility and reactivity.

- Adjusting solvent systems (e.g., t-BuOAc as both solvent and reagent) to improve substrate compatibility.

- Monitoring reaction progress via TLC or LC-MS to identify optimal termination points .

Advanced Research Questions

Q. How can low yields in tert-butylation reactions of sterically hindered amino acids be addressed?

Advanced methods include:

- Salt formation : Hydrophobic acids (e.g., TsOH) or fluorinated counterions enhance solubility.

- Microwave-assisted synthesis : Accelerates reaction rates for sterically hindered substrates.

- Catalytic asymmetric methods : Chiral ligands (e.g., Rhodium-diene complexes) improve enantioselectivity in Boc-protected intermediates .

Q. What analytical techniques confirm the stereochemical integrity of this compound?

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).

- NMR spectroscopy : Nuclear Overhauser effect (NOE) and coupling constants validate spatial arrangements.

- X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated in tert-butyl carbamate crystal structure studies .

Q. How are conflicting data resolved when characterizing intermediates using spectroscopic methods?

- Cross-validation : Compare NMR, MS, and IR data to identify inconsistencies.

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to clarify ambiguous peaks.

- DFT calculations : Predict spectroscopic profiles (e.g., ¹H NMR chemical shifts) to align with experimental data .

Q. What strategies prevent racemization during Boc protection of chiral amino acids?

- Low-temperature reactions : Conduct syntheses at 0–4°C to minimize thermal racemization.

- Mild acidic conditions : Avoid prolonged exposure to strong acids (e.g., HClO₄).

- Enzymatic methods : Lipases or proteases enable stereospecific tert-butylation under aqueous conditions .

Q. How are tert-butyl carbamate derivatives used in enzyme activity assays?

Q. What role does the tert-butyl group play in solid-state molecular assemblies?

- Steric effects : The bulky tert-butyl group influences crystal packing, often leading to ordered lattices.

- Hydrogen bonding : Carbamate NH groups participate in H-bonding networks, stabilizing supramolecular structures. These interactions are critical in designing materials with tailored physicochemical properties .

Methodological Notes

- Deprotection protocols : Use 4 M HCl in dioxane for Boc removal, followed by neutralization with aqueous NaHCO₃ .

- Yield optimization : Pre-dry reagents and solvents to minimize hydrolysis side reactions.

- Safety : Avoid hazardous reagents like HClO₄; replace with safer acids (e.g., TsOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.